3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one
Description
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one is a substituted isocoumarin derivative characterized by a benzopyran-1-one core with a (2R)-2-methoxybutyl substituent at the 3-position. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol (CAS No. 653597-73-0) . The compound’s stereochemistry (R-configuration at the methoxybutyl chain) is critical for its biological interactions, as stereochemical variations in isocoumarins are known to influence activity . This compound belongs to a broader class of 1H-2-benzopyran-1-ones, which are studied for diverse pharmacological properties, including antimicrobial and antioxidant effects .
Properties
CAS No. |
653597-73-0 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-[(2R)-2-methoxybutyl]isochromen-1-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(16-2)9-12-8-10-6-4-5-7-13(10)14(15)17-12/h4-8,11H,3,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
JVPBEOSSMYEDID-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CC1=CC2=CC=CC=C2C(=O)O1)OC |
Canonical SMILES |
CCC(CC1=CC2=CC=CC=C2C(=O)O1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one typically involves several steps, starting with the preparation of the benzopyran core. One common synthetic route includes the condensation of salicylaldehyde with an appropriate ketone, followed by cyclization to form the benzopyran ring. The methoxybutyl side chain is then introduced through a series of reactions, including alkylation and reduction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzopyran core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Bis-derivatives vs. Mono-substituted: Bis-(1H-2-benzopyran-1-one) derivatives (e.g., 5a–m) exhibit significantly higher antimicrobial activity than mono-substituted analogs like 3-aroyl isocoumarins (e.g., 7a–c). For example, compound 5a showed MIC values of 12.5 µg/mL against Staphylococcus aureus, outperforming mono-substituted derivatives .
- Phenyl vs. Alkyl Substituents : 3-Phenyl derivatives (e.g., 3-(4-methoxyphenyl)-1H-2-benzopyran-1-one) are associated with antioxidant and antiplatelet activities due to enhanced π-π interactions with biological targets . In contrast, alkyl-substituted derivatives like the target compound may prioritize membrane permeability due to increased lipophilicity .
Stereochemical and Functional Group Impact
- Methoxy vs.
- Unsaturated Side Chains : The 3-(1-butenyl) substituent in natural isocoumarins (e.g., from Artemisia dracunculus) introduces conjugation, enhancing antioxidant activity via radical scavenging .
Biological Activity
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one, a derivative of benzopyran, has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a larger class of compounds known for their diverse therapeutic effects, including anti-inflammatory, anti-cancer, and gastroprotective properties.
Chemical Structure
The chemical structure of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one can be represented as follows:
This structure features a benzopyran core, which is crucial for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that benzopyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one have shown promising results against human hepatocellular carcinoma (Hep-2) cells. One study reported an IC50 value of 0.49 µg/mL for related compounds, suggesting potent anti-cancer properties .
Table 1: Cytotoxic Activity of Benzopyran Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one | Hep-2 | 0.49 |
| Related Benzopyran Derivative | MDA-MB-468 | <10 |
| Compound X | MCF-7 | 12.2 |
Gastroprotective Effects
Benzopyran derivatives have been studied for their gastroprotective effects. A related compound demonstrated significant protective activity against stress-induced ulcers in rat models. The study highlighted that certain alkylated derivatives exhibited enhanced bioavailability and efficacy when administered orally, with high blood levels correlating with protective effects .
Table 2: Gastroprotective Activity of Alkylated Benzopyrans
| Compound | Administration Route | Protective Effect (Ulcer Reduction %) |
|---|---|---|
| 5b | Oral | High |
| 5c | Oral | Moderate |
| Parent Compound | Oral | Significant |
Anti-inflammatory Properties
The anti-inflammatory potential of benzopyran derivatives has also been examined. Compounds similar to 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one have shown notable anti-inflammatory activities alongside their ulcerogenicity action .
Case Studies
Several case studies have focused on the biological activity of benzopyrans:
- Gastroprotective Study : A study involving various alkylated gamma-lactone derivatives showed that specific modifications could enhance both the gastroprotective and anti-inflammatory effects significantly.
- Cytotoxicity Evaluation : Research on the cytotoxicity of benzopyrans against breast cancer cell lines revealed that certain modifications led to increased potency compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
